molecular formula C8H10BrNS B8417600 1-[(5-Bromo-2-thienyl)methyl]azetidine

1-[(5-Bromo-2-thienyl)methyl]azetidine

Cat. No. B8417600
M. Wt: 232.14 g/mol
InChI Key: BMMPSCURERNOSY-UHFFFAOYSA-N
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Patent
US08372875B2

Procedure details

The above procedure to make 1-[(5-bromo-2-thienyl)methyl]pyrrolidine was repeated except using azetidine (86 mg, 1.5 mmol) as the amine. Following the purification with the SCX column as described -[(5-bromo-2-thienyl)methyl]pyrrolidine an additional purification step on a 40 g ISCO silica column was necessary to afford the title compound (166 mg) of acceptable purity for use in the next reaction.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
86 mg
Type
reactant
Reaction Step Two
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([CH2:7][N:8]2[CH2:12][CH2:11][CH2:10]C2)=[CH:4][CH:3]=1.N1CCC1>>[Br:1][C:2]1[S:6][C:5]([CH2:7][N:8]2[CH2:12][CH2:11][CH2:10]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(S1)CN1CCCC1
Step Two
Name
Quantity
86 mg
Type
reactant
Smiles
N1CCC1
Step Three
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the purification with the SCX column
CUSTOM
Type
CUSTOM
Details
an additional purification step on a 40 g ISCO silica column

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(S1)CN1CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 166 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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